molecular formula C16H16ClNO3 B5107246 N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide CAS No. 6115-89-5

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B5107246
CAS No.: 6115-89-5
M. Wt: 305.75 g/mol
InChI Key: HTFJPMGFPVZQOO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-chlorophenyl group at the nitrogen atom and a 4-methoxyphenoxy group at the α-carbon. Its molecular structure combines aromatic chlorination and methoxylation, which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11(21-13-9-7-12(20-2)8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJPMGFPVZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383103
Record name N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6115-89-5
Record name N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide typically involves the reaction of 2-chlorophenylamine with 4-methoxyphenoxypropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-arylpropanamides, which exhibit diverse pharmacological activities depending on substituent patterns. Key structural analogues include:

Compound Name Key Substituents Structural Features Reference
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl, 4-isobutylphenyl Enhanced lipophilicity due to isobutyl group; potential NSAID-like activity
N-(2-Methoxyphenyl)-2-(4-p-tolyltriazol-1-yl)propanamide 2-Methoxyphenyl, 4-p-tolyltriazole Triazole ring introduces hydrogen-bonding potential; high yields (94%)
(2R)-2-{4-[(2-Chlorophenyl)sulfonyl]amino}phenylpropanamide 2-Chlorophenylsulfonamide, trifluoromethylthiazole Sulfonamide group enhances CXCR2 antagonism; stereospecific activity
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide 2-Fluorophenyl, 4-hydroxyphenoxy, N-methyl Hydroxyphenoxy group increases polarity; fluorination improves metabolic stability

Physicochemical Properties

  • Lipophilicity: The 4-methoxyphenoxy group in the target compound likely reduces logP compared to alkyl-substituted analogues (e.g., 4-isobutylphenyl derivatives in ), enhancing aqueous solubility.
  • Melting Points: Methoxy and phenoxy substituents generally increase melting points due to hydrogen bonding. For example, triazole-containing propanamides exhibit melting points >100°C , while alkylated derivatives (e.g., 4-isobutylphenyl) melt at 63–114°C .

Biological Activity

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been identified as a dual agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These receptors play crucial roles in regulating glucose and lipid metabolism, making this compound a candidate for therapeutic applications in metabolic disorders such as type 2 diabetes and dyslipidemia.

Pharmacological Effects

Research indicates that the activation of PPARα and PPARγ by this compound leads to several beneficial effects:

  • Enhanced Insulin Sensitivity : By modulating gene expression related to glucose metabolism, the compound improves insulin sensitivity.
  • Lipid Profile Improvement : It aids in reducing triglyceride levels and increasing HDL cholesterol.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its potential in managing metabolic syndrome.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of selected compounds:

Compound NamePPAR ActivityUnique Aspects
This compoundDual AgonistModulates both glucose and lipid metabolism
MuraglitazarDual AgonistSimilar therapeutic potential but different structure
RosiglitazonePPARγ AgonistPrimarily targets PPARγ only
FenofibratePPARα AgonistPrimarily targets PPARα only

This table highlights that this compound stands out due to its balanced dual activity on both PPARα and PPARγ, enabling it to address both glucose and lipid abnormalities simultaneously.

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in animal models. For instance, in rodent models of type 2 diabetes, administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups.

Clinical Implications

The dual agonistic properties of this compound suggest its potential for treating metabolic disorders. Clinical trials are warranted to further investigate its safety profile, pharmacokinetics, and long-term effects on metabolic health.

Q & A

Q. How to address conflicting data on cytotoxicity across cell lines?

  • Methodological Answer : Standardize assays (e.g., MTT vs. ATP-based) and culture conditions (e.g., serum-free media). Test in isogenic cell lines (e.g., p53 wild-type vs. null) to isolate genetic factors. Cross-validate with apoptosis markers (caspase-3/7) .

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